molecular formula C14H13F2N B12070723 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine

Cat. No.: B12070723
M. Wt: 233.26 g/mol
InChI Key: FRWHENAGEICUJI-UHFFFAOYSA-N
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Description

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine is a fluorinated aromatic amine featuring a biphenyl core with a 2,6-difluorophenyl group attached to the para-position of the primary phenyl ring. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula

C14H13F2N

Molecular Weight

233.26 g/mol

IUPAC Name

1-[4-(2,6-difluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13F2N/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-9H,17H2,1H3

InChI Key

FRWHENAGEICUJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=C(C=CC=C2F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and 4-bromobenzene.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromobenzene with magnesium in anhydrous ether.

    Coupling Reaction: The Grignard reagent is then reacted with 2,6-difluorobenzene under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous ether, dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Properties
Research indicates that 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine may serve as a potent inhibitor of monoamine oxidase (MAO), an enzyme linked to the regulation of neurotransmitters associated with mood disorders. Inhibitors of MAO are being explored for their potential to treat depression and neurodegenerative diseases like Parkinson's disease. Studies have demonstrated that compounds with similar structures exhibit significant activity against MAO, suggesting that 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine could be a candidate for further development in this area .

Case Study: Virtual Screening for MAO Inhibitors
A study conducted using ligand-based virtual screening identified several compounds structurally similar to 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine that showed promising inhibitory activity against MAO. The findings suggest that modifications to the amine structure can enhance binding affinity and selectivity towards MAO-B, indicating potential therapeutic applications in treating depression and anxiety disorders .

Material Science

Synthesis of Advanced Materials
The compound has also been investigated for its role in synthesizing new materials with specific electronic properties. Its unique fluorinated phenyl group can enhance the electronic characteristics of polymers and other materials. Research has shown that incorporating such compounds into polymer matrices can improve conductivity and thermal stability .

Case Study: Conductive Polymers
In one study, the integration of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine into conductive polymer composites demonstrated enhanced electrical conductivity compared to traditional materials. The results indicated that the fluorinated groups facilitate better charge transport mechanisms within the polymer matrix, making it suitable for applications in flexible electronics and sensors .

Research Tool

Biochemical Research
The compound is being used as a research tool in biochemical studies aimed at understanding neurotransmitter dynamics. Its ability to selectively inhibit monoamine oxidase makes it valuable for investigating the roles of different neurotransmitters in neurological pathways .

Case Study: Neurotransmitter Regulation
In experimental setups involving animal models, 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine was administered to assess its effects on serotonin and dopamine levels. The results indicated significant modulation of these neurotransmitters, providing insights into its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: The 2,6-difluoro substitution in the target compound and its analogs (e.g., 1-(2,6-difluorophenyl)ethan-1-amine HCl) introduces steric hindrance and electron-withdrawing effects, which improve metabolic stability and receptor affinity compared to mono-fluorinated derivatives like 1-(3-fluorophenyl)ethan-1-amine . Methoxy or benzyloxy groups (e.g., 1-[4-(benzyloxy)-3-fluorophenyl]ethan-1-amine) increase lipophilicity and may enhance blood-brain barrier penetration, making them candidates for CNS drug development .

Chirality and Bioactivity :

  • Chiral analogs such as (R)-1-(2,6-difluorophenyl)ethan-1-amine HCl exhibit enantioselective interactions in biological systems, highlighting the importance of stereochemistry in optimizing therapeutic efficacy .

Derivatives with bulky substituents (e.g., 1-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine) show increased molecular weight and altered solubility profiles, which may limit bioavailability despite enhanced target engagement .

Research and Commercial Relevance

  • Synthetic Intermediates : The hydrochloride salt of 1-(2,6-difluorophenyl)ethan-1-amine is commercially available (95% purity, Enamine Ltd.), underscoring its utility as a building block in medicinal chemistry .
  • Price Trends: Fluorinated amines such as (2S)-2-amino-2-(3,5-difluorophenyl)ethan-1-ol command high prices (€888/g), reflecting their demand in pharmaceutical R&D .

Discrepancies and Limitations

  • lists the molecular formula of 1-(2,6-difluorophenyl)ethan-1-amine HCl as C₇H₁₀N₂O₃ , which conflicts with the expected formula (C₈H₉ClF₂N). This discrepancy may stem from a reporting error in the source material.

Biological Activity

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine, often referred to as a difluorinated phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amines that are structurally similar to biologically active molecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine can be represented as follows:

C15H14F2N\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}

This compound features a difluorophenyl group attached to a phenyl ring through an ethanamine linkage. The presence of fluorine atoms may enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that such compounds can act as modulators of neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for trace amine-associated receptors (TAARs), which are implicated in various neurological processes.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby affecting their levels in the synaptic cleft.

In Vitro Studies

In vitro studies have demonstrated that 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine possesses notable biological activity:

Activity Type IC50/EC50 Value Comments
TAAR1 Activation0.507 μMExhibits dose-dependent activation relative to tyramine .
Antioxidant ActivityIC50 = 39.39 μMDemonstrated strong scavenging activity against DPPH radicals .

These findings suggest that the compound may play a role in neuroprotection and antioxidant defense mechanisms.

Case Studies

  • Neuropharmacological Effects : A study evaluating the effects of similar compounds on hyperlocomotion in animal models indicated that derivatives of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine significantly reduced hyperactivity, suggesting potential applications in treating disorders like schizophrenia .
  • Antioxidant Properties : The antioxidant capacity was assessed using the DPPH method, where the compound showed superior scavenging ability compared to conventional antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class can exhibit favorable bioavailability and metabolic stability. For instance, a related compound showed a bioavailability of approximately 74% with a half-life of about 1 hour when administered subcutaneously in mice . These properties are crucial for determining the therapeutic potential of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine.

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